molecular formula C18H15N3O4 B4508658 N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide

N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide

Cat. No.: B4508658
M. Wt: 337.3 g/mol
InChI Key: FVZRZSYNMIOMMX-UHFFFAOYSA-N
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Description

N-(4-{[3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide is a pyridazinone-acetamide hybrid characterized by a central pyridazinone ring fused with a furan moiety and linked to a para-substituted phenylacetamide group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., antipyrine/pyridazinone hybrids, thioderivatives) demonstrate diverse bioactivities, including anti-inflammatory and enzyme inhibitory effects .

Properties

IUPAC Name

N-[4-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c1-12(22)19-14-6-4-13(5-7-14)16(23)11-21-18(24)9-8-15(20-21)17-3-2-10-25-17/h2-10H,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZRZSYNMIOMMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic conditions.

    Furan Ring Introduction: The furan ring is introduced via a Friedel-Crafts acylation reaction, where furan is reacted with an acyl chloride in the presence of a Lewis acid catalyst.

    Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,3-dione derivatives.

    Reduction: The pyridazinone moiety can be reduced to form dihydropyridazinone derivatives.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazinone derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.

    Materials Science: The compound is explored for its use in organic electronics, particularly in the development of organic semiconductors and light-emitting diodes.

    Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.

    Signal Transduction Pathways: It modulates signal transduction pathways by binding to receptors and altering their activity, leading to changes in cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s pyridazinone core and acetamide side chain are shared with several synthesized derivatives. Key structural variations among analogs include:

Compound Core Structure Substituents Key Features Reference
Target Compound Pyridazinone + acetamide Furan-2-yl, phenyl Electron-rich furan enhances π-π interactions -
6e (Antipyrine hybrid) Pyridazinone + acetamide 4-Benzylpiperidine, antipyrine Piperidine enhances lipophilicity
6f (Antipyrine hybrid) Pyridazinone + acetamide 4-Chlorophenyl-piperazine Chlorine improves metabolic stability
8a (Thioderivative) Pyridazinone + thioacetamide 4-Bromophenyl, methylthio Thio group increases reactivity
6c (Antipyrine hybrid) Pyridazinone + acetamide 4-Fluorophenyl-piperazine Fluorine enhances electronegativity

Key Observations :

  • The furan-2-yl group in the target compound introduces an electron-rich aromatic system, contrasting with halogenated (e.g., 6f, 8a) or piperazine-substituted (e.g., 6e, 6c) analogs. This may influence solubility or target binding .
  • Acetamide linkage is conserved across analogs, suggesting a role in hydrogen bonding or enzymatic recognition .

Key Observations :

  • Yields for pyridazinone analogs vary widely (10%–63%), with thioderivatives (e.g., 8a) showing particularly low efficiency due to steric or electronic factors .
  • The target compound’s furan moiety may necessitate specialized coupling conditions (e.g., palladium catalysis), though details are absent in the evidence.

Spectroscopic and Physicochemical Properties

IR and NMR data for analogs provide insights into the target compound’s expected properties:

IR Spectroscopy :
  • C=O Stretches: Target Compound: Expected ~1660–1640 cm⁻¹ (pyridazinone and acetamide) . 6e: 1664 cm⁻¹ (pyridazinone), 1642 cm⁻¹ (acetamide) . 6c: 1711 cm⁻¹ (antipyrine C=O), 1665 cm⁻¹ (pyridazinone) .
1H-NMR Features :
  • Furan Protons : Expected as doublets near δ 6.3–7.4 ppm (cf. furan-containing drugs) .
  • Acetamide NH : Typically δ 8.0–10.0 ppm (broad signal) .

Potential Pharmacological Implications

While biological data for the target compound are unavailable, structurally related compounds exhibit activities tied to substituent effects:

  • Piperazine-substituted analogs (e.g., 6f, 6g): Enhanced interactions with neurotransmitter receptors due to basic nitrogen .
  • Thioderivatives (e.g., 8a, 9): Potential for redox modulation or enzyme inhibition .
  • The furan group may confer antioxidant properties or improve blood-brain barrier permeability compared to halogenated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(4-{[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}phenyl)acetamide

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